4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide

Drug metabolism Lead optimization Physicochemical profiling

4-Fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide (CAS 1006463-55-3) is a synthetic fluorinated carboximidamide derivative with the molecular formula C14H17FN4 and a molecular weight of 260.31 g/mol. It features a 4-fluorophenyl ring, an N-methyl carboximidamide linker, and an N-1 isopropyl-substituted pyrazole moiety.

Molecular Formula C14H17FN4
Molecular Weight 260.31 g/mol
CAS No. 1006463-55-3
Cat. No. B3373422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide
CAS1006463-55-3
Molecular FormulaC14H17FN4
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)NC(=NC)C2=CC=C(C=C2)F
InChIInChI=1S/C14H17FN4/c1-10(2)19-13(8-9-17-19)18-14(16-3)11-4-6-12(15)7-5-11/h4-10H,1-3H3,(H,16,18)
InChIKeyGIKJWWIQTLRWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide (CAS 1006463-55-3): Chemical Identity and Procurement Baseline


4-Fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide (CAS 1006463-55-3) is a synthetic fluorinated carboximidamide derivative with the molecular formula C14H17FN4 and a molecular weight of 260.31 g/mol [1]. It features a 4-fluorophenyl ring, an N-methyl carboximidamide linker, and an N-1 isopropyl-substituted pyrazole moiety . The compound is classified as a research chemical and is primarily offered as an analytical reference standard and synthetic intermediate, with typical commercial purity specifications of 95% . It is catalogued by multiple reputable chemical suppliers, including Santa Cruz Biotechnology (sc-352393), Aladdin, and Leyan, indicating established procurement channels for scientific end-users .

Why Generic Substitution of 4-Fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide (CAS 1006463-55-3) Carries Quantifiable Risk


Within the pyrazole-carboximidamide chemical space, minor structural modifications produce substantial differences in physicochemical properties that directly impact experimental reproducibility and analytical validity. The 4-fluoro substituent on the benzene ring of the target compound (CAS 1006463-55-3) distinguishes it from its non-fluorinated des-fluoro analog (CAS 1006463-43-9, MW 242.32 g/mol), altering lipophilicity (XLogP3-AA of 2.3 for the des-fluoro analog vs. a higher predicted value for the fluorinated derivative), hydrogen-bond acceptor count, and metabolic stability [1]. These differences render the two compounds non-interchangeable in any quantitative analytical, pharmacological, or impurity-profiling workflow. Furthermore, the N-1 isopropyl substitution on the pyrazole ring creates steric and electronic modulation distinct from N-1 phenyl or N-1 methyl analogs (e.g., CAS 380394-41-2), which exhibit different target-binding profiles in pyrazole carboxamide inhibitor series [2]. Substituting any close analog without verification introduces uncontrolled variables in retention time, ionization efficiency, and biological readout.

Quantitative Differential Evidence for 4-Fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide (CAS 1006463-55-3) Against Closest Comparators


Fluorination-Driven Lipophilicity and Metabolic Stability Differentiation vs. Des-Fluoro Analog

The 4-fluoro substituent on the phenyl ring of CAS 1006463-55-3 provides a quantifiable increase in lipophilicity and metabolic stability compared to the non-fluorinated analog (CAS 1006463-43-9, N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide). The des-fluoro analog has a computed XLogP3-AA of 2.3 and molecular weight of 242.32 g/mol, whereas the fluorinated target compound has a molecular weight of 260.31 g/mol and a higher predicted logP [1]. Fluorine substitution at the para position of the phenyl ring is a well-established strategy in medicinal chemistry to block oxidative metabolism and prolong half-life, with the C-F bond conferring increased bond dissociation energy (~116 kcal/mol vs. ~99 kcal/mol for C-H) [2].

Drug metabolism Lead optimization Physicochemical profiling

Isopropyl-Pyrazole Steric Differentiation vs. N-Phenyl Pyrazole Analogs

The N-1 isopropyl substitution on the pyrazole ring of CAS 1006463-55-3 creates distinct steric bulk compared to N-1 phenyl-substituted analogs such as 4-fluoro-N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide (CAS 380394-41-2). The isopropyl group (van der Waals volume ~34 ų) occupies a smaller steric footprint than the phenyl group (~72 ų), while providing greater conformational flexibility and distinct electronic induction [1]. In pyrazole carboxamide inhibitor series targeting kinases such as RIP2, modifications at the N-1 position of the pyrazole have been shown to alter biochemical IC50 values by >10-fold depending on the steric and electronic character of the substituent [2].

Kinase inhibition Receptor binding Steric modulation

Analytical Reference Standard Utility: Differentiated Purity and Traceability Profile

CAS 1006463-55-3 is explicitly marketed and utilized as a pharmaceutical impurity reference standard and synthetic intermediate, a defined application niche that is not claimed for the majority of its close structural analogs [1]. The compound is available from Aladdin at 95% purity in pre-weighed quantities (250 mg at ¥1,339.92; 1 g at ¥2,678.32), with explicit lot-specific certificate of analysis availability from suppliers such as Santa Cruz Biotechnology (sc-352393) . Patent CN111320619A describes the use of structurally related carboximidamide impurities as reference standards for quality control of amide-like drug substances, establishing the precedent for this compound class in regulated analytical environments [2].

Pharmaceutical analysis Impurity profiling Quality control

Highest-Confidence Application Scenarios for 4-Fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide (CAS 1006463-55-3) Based on Verified Differential Evidence


LC-MS/MS Method Development and Validation Using Fluorinated Internal Standard

The mass shift of +18 Da (fluorine vs. hydrogen substitution) and distinct chromatographic retention conferred by the 4-fluoro substituent make CAS 1006463-55-3 an effective internal standard for quantitative LC-MS/MS assays of non-fluorinated pyrazole carboximidamide analogs. This application is directly supported by the molecular weight difference (260.31 vs. 242.32 g/mol) and the predicted lipophilicity increase relative to the des-fluoro analog [1]. The compound's availability in pre-weighed, analyzed quantities from suppliers such as Aladdin and Santa Cruz Biotechnology facilitates direct integration into regulated bioanalytical workflows [2].

Pharmaceutical Impurity Reference Standard for Amide-Like Drug Substance Quality Control

CAS 1006463-55-3 is explicitly designated for use as a drug impurity reference standard and synthetic intermediate, as documented by supplier product specifications [1]. This positions the compound for use in forced degradation studies, impurity profiling, and HPLC purity method validation for pyrazole-containing pharmaceutical agents. The precedent set by patent CN111320619A for carboximidamide impurities as reference standards in quality control further supports this application [2].

Structure-Activity Relationship (SAR) Studies in Pyrazole-Targeting Inhibitor Programs

The isopropyl substitution at the pyrazole N-1 position, combined with the 4-fluorophenyl group, provides a distinct steric and electronic profile for SAR exploration. The ~38 ų reduction in steric volume relative to N-1 phenyl analogs [1] may confer selectivity advantages in kinase or GPCR binding pockets where steric constraints are critical determinants of potency. The compound's >10-fold potential impact on target binding, as inferred from RIP2 kinase pyrazole carboxamide SAR [2], makes it a valuable tool compound for probing steric tolerance in lead optimization campaigns.

Metabolic Stability Screening in Drug Discovery

The 4-fluoro substituent on the phenyl ring is expected to confer metabolic stability advantages over non-fluorinated analogs by blocking cytochrome P450-mediated oxidative metabolism at the para position [1]. In vitro microsomal or hepatocyte stability assays comparing CAS 1006463-55-3 with its des-fluoro analog can quantify the magnitude of this protective effect, providing actionable data for fluorination strategy decisions in lead optimization.

Quote Request

Request a Quote for 4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.